molecular formula C13H18N2O B11888703 1-(Chroman-4-yl)piperazine

1-(Chroman-4-yl)piperazine

Cat. No.: B11888703
M. Wt: 218.29 g/mol
InChI Key: PIUGFXSCAHKECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Types of Reactions: 1-(Chroman-4-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce various reduced forms of the compound.

Comparison with Similar Compounds

  • Chroman-4-one derivatives (e.g., flavanones, isoflavones)
  • Piperazine-based compounds (e.g., aripiprazole, quetiapine)

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(3,4-dihydro-2H-chromen-4-yl)piperazine

InChI

InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)12(5-10-16-13)15-8-6-14-7-9-15/h1-4,12,14H,5-10H2

InChI Key

PIUGFXSCAHKECM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C1N3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.